2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
Description
2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a structurally complex small molecule characterized by a phenoxyacetamide backbone. The compound features a 4-chloro-3,5-dimethylphenoxy group linked via an acetamide bridge to a phenyl ring substituted with a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety.
The structural determination of such compounds typically employs X-ray crystallography, with software suites like SHELX being widely used for small-molecule refinement due to their robustness and precision .
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-13-10-15(11-14(2)21(13)22)28-12-19(26)23-17-7-5-4-6-16(17)18-8-9-20(27)25(3)24-18/h4-11H,12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBLHJMZXABLOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring the mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H20ClN2O4
- Molecular Weight : 377.82 g/mol
- IUPAC Name : this compound
The compound features a chloro-substituted aromatic ring and a dihydropyridazin moiety, which are known to influence its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the acetamide group suggests potential interactions with enzyme active sites, possibly affecting metabolic pathways.
Anticancer Activity
Recent studies have indicated that derivatives of acetamides exhibit significant anticancer properties. For instance, compounds structurally related to our target have shown inhibition of cell proliferation in cancer cell lines through apoptosis induction. The mechanism often involves the modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .
Antimicrobial Properties
Acetamides have also been evaluated for their antimicrobial activity. A study assessing various acetamide derivatives reported moderate to good antibacterial effects against several strains of bacteria. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Urease Inhibition
Another area of interest is the urease inhibition activity exhibited by certain acetamide derivatives. Urease is an enzyme implicated in various pathogenic processes. Compounds related to our target were found to bind effectively at the non-metallic active site of urease, demonstrating a structure-activity relationship that highlights the importance of specific functional groups for inhibition .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Moderate to good antibacterial | |
| Urease Inhibition | Significant inhibition |
Structure-Activity Relationship (SAR)
| Compound Structure | Activity | Notes |
|---|---|---|
| Acetamide derivatives | Anticancer | Modulates Bcl-2 proteins |
| 4-Chloro-substituted phenoxy compounds | Antimicrobial | Effective against Gram-positive bacteria |
| Dihydropyridazin derivatives | Urease inhibition | Binds at non-metallic active site |
Case Study 1: Anticancer Efficacy Assessment
A recent study evaluated the anticancer efficacy of a series of acetamides in vitro using various cancer cell lines. The results showed that the compound exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells. Mechanistic studies revealed that treatment led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
Case Study 2: Antimicrobial Screening
In another investigation, a panel of acetamide derivatives was screened for antimicrobial activity against standard bacterial strains. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics, suggesting their potential as alternative therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs, such as those reported in Pharmacopeial Forum (2017), share core phenoxyacetamide motifs but differ in substituents, stereochemistry, and heterocyclic components. Below is a comparative analysis based on structural and functional features:
Structural Comparison Table
| Compound Name | Phenoxy Substituents | Heterocyclic Component | Stereochemistry |
|---|---|---|---|
| 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide | 4-chloro-3,5-dimethyl | 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl | Not specified |
| (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (m) | 2,6-dimethyl | 2-oxotetrahydropyrimidin-1(2H)-yl | R, 2S,4S,5S configuration |
| (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (n) | 2,6-dimethyl | 2-oxotetrahydropyrimidin-1(2H)-yl | S, 2R,4R,5S configuration |
| (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (o) | 2,6-dimethyl | 2-oxotetrahydropyrimidin-1(2H)-yl | S, 2R,4S,5S configuration |
Key Differences and Implications
Phenoxy Substituents: The target compound contains a 4-chloro-3,5-dimethylphenoxy group, whereas analogs (m, n, o) feature 2,6-dimethylphenoxy substituents.
Heterocyclic Systems: The 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl group in the target contrasts with the 2-oxotetrahydropyrimidin-1(2H)-yl systems in analogs. Dihydropyridazinone’s conjugated structure may facilitate stronger hydrogen bonding or π-π interactions, while tetrahydropyrimidinone’s saturated ring could enhance metabolic stability .
Stereochemistry :
- Analogs (m, n, o) exhibit defined stereochemical configurations (e.g., R/S, 2S/4R/5S), which are critical for enantioselective interactions with chiral biological targets. The target compound lacks explicit stereochemical descriptors, suggesting it may exist as a racemic mixture or adopt a planar conformation incompatible with stereoselective binding .
Backbone Complexity :
- The analogs possess extended hydrocarbon backbones with hydroxyl and diphenyl groups, which may influence solubility and membrane permeability. The target’s simpler structure could favor synthetic accessibility but may limit pharmacokinetic optimization.
Research Findings and Limitations
- The chloro-substituted phenoxy group may confer enhanced reactivity in electrophilic environments.
- The dihydropyridazinone system’s rigidity might reduce conformational flexibility compared to the tetrahydropyrimidinone analogs.
- Stereochemical simplicity in the target compound could simplify synthesis but reduce specificity for chiral targets.
Further studies are needed to correlate these structural features with biological activity, toxicity, and pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
